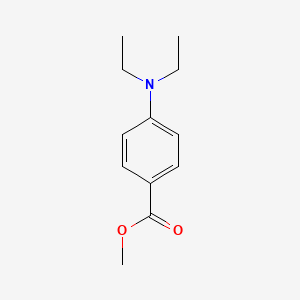

METHYL 4-DIETHYLAMINOBENZOATE

Description

Contextualizing Methyl 4-Diethylaminobenzoate within Electron Donor-Acceptor Systems

The core chemical identity of this compound is that of an electron donor-acceptor (D-A) system, often referred to as a "push-pull" molecule. In this configuration, the diethylamino group, with its nitrogen lone pair, acts as a potent electron-donating group (the 'push'). Conversely, the methyl benzoate (B1203000) moiety, specifically the carbonyl group of the ester, serves as the electron-accepting group (the 'pull'). This intramolecular D-A structure is responsible for the compound's characteristic photophysical properties.

Upon absorption of light energy, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor portion, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor portion. This process results in an excited state with significant charge-transfer character. In polar solvents, these types of molecules are known to form a Twisted Intramolecular Charge Transfer (TICT) state, where the donor group rotates relative to the plane of the acceptor ring, leading to distinct fluorescence properties. researchgate.net This electron-donating capability is fundamental to its role in various photochemical processes. vulcanchem.com For instance, in photopolymerization, the compound readily donates an electron to an excited photosensitizer, initiating a cascade of reactions that leads to polymer formation. vulcanchem.comresearchgate.net

Significance in Contemporary Chemical Science and Technology

The primary significance of this compound in modern technology lies in its application as a co-initiator or photosensitizer in photopolymerization processes. It is a key component in Type II photoinitiating systems, which are widely used in industrial curing of coatings, inks, and adhesives, as well as in medical applications like dental composites. epo.orggoogle.com In these systems, a primary photoinitiator (e.g., camphorquinone (B77051) or a thioxanthone derivative) absorbs light and enters an excited state. The excited initiator then abstracts an electron from this compound, which acts as the synergist or co-initiator. rsc.org This electron transfer process generates reactive free radicals that initiate the polymerization of monomers, such as acrylates. researchgate.netrsc.org

Beyond photopolymerization, the broader class of aminobenzoate derivatives serves as versatile building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.net The structural motif is present in drugs with a wide array of therapeutic uses, including local anesthetics and antimicrobial agents. ontosight.ainih.gov While this compound is most noted for its role in polymer chemistry, its structural similarity to these other active molecules suggests its potential as a precursor or intermediate in the synthesis of novel functional materials and pharmaceuticals.

Evolution of Research Trajectories for Related Aminobenzoate Derivatives

The research landscape for aminobenzoate derivatives has evolved considerably over the years. Initial studies focused on their fundamental synthesis and the characterization of their photophysical properties, establishing their behavior as D-A systems. researchgate.net This foundational knowledge paved the way for their practical application, with a major research trajectory focusing on their use in photopolymerization technologies, which became commercially significant from the late 20th century onwards. epo.org

In recent years, the research focus has diversified significantly. One major trend is the development of aminobenzoate derivatives as therapeutic agents, with numerous studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.gov This involves synthesizing large libraries of related compounds and screening them for biological activity.

Another significant research direction is the pursuit of sustainability. Scientists are exploring green and environmentally friendly biosynthesis methods to produce aminobenzoic acids and their derivatives, moving away from traditional chemical synthesis that relies on petroleum-based precursors. mdpi.com Furthermore, advanced analytical techniques are being employed to study these molecules in greater detail. For example, high-resolution cryo-electron microscopy has been used to understand how aminobenzoic acid derivatives interact with biological machinery like the ribosome at a molecular level. acs.org This evolution from fundamental chemistry to applied materials science, pharmacology, and advanced biophysical studies underscores the enduring importance of the aminobenzoate scaffold in chemical research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 91563-80-3 glpbio.combuyersguidechem.com |

| Molecular Formula | C₁₂H₁₇NO₂ glpbio.combuyersguidechem.com |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 4-(diethylamino)benzoate |

| Structure | Aromatic ester with a diethylamino donor group and a methyl carboxylate acceptor group in the para position. |

Table 2: Evolution of Research on Aminobenzoate Derivatives

| Era / Focus | Example Derivative(s) | Primary Research Goal | Significance |

|---|---|---|---|

| Fundamental Photophysics | Methyl/Ethyl 4-(dimethylamino)benzoate | Understanding intramolecular charge transfer (ICT) and solvatochromism. researchgate.net | Established the "push-pull" electronic behavior and the concept of TICT states. researchgate.net |

| Industrial Photopolymerization | This compound, Ethyl 4-(dimethylamino)benzoate | Development of efficient Type II photoinitiator systems for curing polymers with light. epo.orgrsc.org | Enabled rapid, solvent-free curing for coatings, inks, and dental composites. researchgate.netgoogle.com |

| Pharmaceutical Development | Various p-Aminobenzoic Acid (PABA) amides and esters | Synthesis and screening for antimicrobial, anticancer, and other therapeutic activities. researchgate.netnih.gov | Identified PABA as a key building block for a wide range of commercial drugs. researchgate.net |

| Sustainable Synthesis & Advanced Biology | Aminobenzoic acids | Developing biosynthetic production routes; probing interactions with ribosomes. mdpi.comacs.org | Shift towards green chemistry and deeper understanding of the molecules' roles in biological systems. mdpi.comacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLHHHHUNKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408192 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91563-80-3 | |

| Record name | methyl 4-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photophysical and Photochemical Characterization and Mechanistic Elucidation

Excited State Dynamics and Photophysical Processes

Upon absorption of light, Methyl 4-diethylaminobenzoate is promoted to an electronically excited state. The subsequent de-excitation pathways are complex and highly dependent on the molecular environment, particularly the polarity of the solvent. These pathways involve transitions between several key excited states, which dictate the fluorescence properties of the molecule.

Locally Excited (LE) States

The initial state reached upon photoexcitation is the locally excited (LE) state. nih.gov This state is characterized by the promotion of an electron within the π-system of the benzene (B151609) ring and the carbonyl group, with minimal change in the charge distribution across the molecule compared to the ground state. nih.gov In nonpolar solvents, the emission from this compound and its analogs originates primarily from this LE state, resulting in a fluorescence band at shorter wavelengths. nih.govrsc.org The LE state is near-planar, and its fluorescence is often referred to as the "normal" or "b-band" fluorescence. researchgate.netnih.gov For the related compound, ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), the species emitting this type of fluorescence are converted into species with greater charge transfer character. rsc.org

Intramolecular Charge Transfer (ICT) States

Following the initial excitation to the LE state, a rapid intramolecular charge transfer (ICT) can occur. This process involves the transfer of electron density from the electron-donating diethylamino group to the electron-accepting carboxymethyl group. This charge transfer results in a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. rsc.org The formation of the ICT state is a crucial step that precedes the formation of the more stabilized, twisted intramolecular charge transfer (TICT) state. rsc.org In some contexts, the term ICT is used more broadly to describe the charge-separated character of the excited state, which can encompass both planar and twisted geometries.

Femtosecond broadband time-resolved fluorescence and transient absorption studies on the closely related methyl 4-dimethylaminobenzoate (MDMAB) in acetonitrile (B52724) have provided direct evidence of the dynamics of the singlet ICT state. rsc.org These studies reveal that the ICT reaction from the LE state to the singlet ICT state occurs with a time constant of approximately 0.8 picoseconds. rsc.org The resulting ICT state then decays with a time constant of about 1.9 nanoseconds, primarily leading to a triplet state. rsc.org

Twisted Intramolecular Charge Transfer (TICT) States

A key feature in the photophysics of this compound and related donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. scirp.org The TICT model proposes that after the initial charge transfer, the diethylamino group twists relative to the plane of the benzene ring. scirp.org This rotation to a perpendicular geometry leads to a more complete charge separation and a highly polar excited state. scirp.org

The formation of the TICT state is an adiabatic process on the excited state potential energy surface. nih.gov The molecule relaxes from the initially formed LE state to a more stable, charge-transferred state by undergoing a torsional motion around the C-N bond. scirp.orgnih.gov This twisting motion is often the rate-limiting step in the formation of the TICT state. The dual fluorescence observed for these types of molecules in polar solvents is a hallmark of the TICT model, with the lower-energy, red-shifted emission band being attributed to the TICT state. nih.govhu-berlin.de The formation of the TICT state is influenced by the size of the donor group, with larger alkyl groups on the nitrogen atom affecting the dynamics of twisting and the stability of the resulting state. nih.gov

The emission from the TICT state is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. biomedgrid.comjasco-global.com In polar solvents, the highly polar TICT state is significantly stabilized, leading to a pronounced red-shift in the fluorescence emission spectrum. This stabilization also facilitates the formation of the TICT state from the LE state. In contrast, in nonpolar solvents, the TICT state is less stable, and emission is predominantly from the LE state. nih.gov This strong dependence of the fluorescence spectrum on the solvent environment makes this compound and its derivatives useful as fluorescent probes for sensing the polarity of their microenvironment. jasco-global.com

The following table summarizes the fluorescence maxima of a related compound, ethyl 4-(N,N-diethylamino)benzoate (EDEAB), in different solvents, illustrating the solvatochromic shift.

| Solvent | Fluorescence Maximum (nm) of EDEAB |

|---|---|

| Alkane | Red-shifted compared to DMAEB |

| Butan-1-ol | Exhibits three types of fluorescence (FN, FX, and FA) |

| Aqueous solution with α-CD | Exhibits TICT fluorescence |

Data for ethyl 4-(N,N-diethylamino)benzoate (EDEAB) from various studies. rsc.orgresearchgate.net The exact emission maximum in alkanes is described as red-shifted relative to the dimethylamino analog. rsc.org In butan-1-ol, a complex fluorescence behavior is observed. rsc.org The inclusion in α-cyclodextrin (α-CD) induces TICT fluorescence. researchgate.netnih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Processes

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. mdpi.com This process typically requires the presence of both a proton-donating and a proton-accepting group in close proximity within the molecule, often facilitated by a pre-existing intramolecular hydrogen bond. global-sci.comrsc.org

For methyl benzoate (B1203000) derivatives, the occurrence of ESIPT is highly dependent on the substituents. Studies on p-aminosalicylic acid methyl ester and p-dimethylaminosalicylic acid methyl ester have shown that the presence of an amino or dimethylamino group can influence the ESIPT process. nih.gov Interestingly, theoretical studies suggest that the Twisted Intramolecular Charge Transfer (TICT) behavior can have an inhibitory effect on the ESIPT reaction. nih.gov In the case of this compound, there is no intrinsic proton-donating group in the necessary configuration to facilitate ESIPT to the carbonyl oxygen. The primary photophysical pathways are dominated by intramolecular charge transfer and the subsequent formation of LE and TICT states. Therefore, ESIPT is not considered a significant de-excitation pathway for this compound.

Proton Transfer Coupled-Charge Transfer Phenomena

The photochemistry of this compound in the presence of proton donors reveals complex excited-state dynamics involving proton transfer coupled with charge transfer. In protic solvents, such as alcohols, the carbonyl group of the ester can form a hydrogen bond with the solvent molecules. Upon photoexcitation, the electron density on the carbonyl oxygen increases, enhancing its basicity and facilitating proton transfer from the solvent. This process is coupled with the intramolecular charge transfer from the diethylamino group to the benzoate moiety.

This coupled phenomenon leads to the formation of a protonated species in the excited state, which is characterized by a significantly red-shifted fluorescence emission compared to the non-protonated form. The extent of this red-shift and the quantum yield of the protonated species' emission are highly dependent on the solvent's proton-donating ability and polarity. For instance, in alcoholic solvents, an equilibrium is established in the excited state between the locally excited state, the intramolecular charge transfer state, and the protonated charge transfer state.

Electron Transfer Mechanisms in Photoexcited this compound

Photoinduced Electron Transfer Pathways

Upon absorption of a photon, this compound is promoted to an excited state where it can act as either an electron donor or an electron acceptor, participating in photoinduced electron transfer (PET) reactions. The primary intramolecular pathway involves the transfer of an electron from the electron-rich diethylamino group to the electron-deficient methyl benzoate group.

Intermolecular PET can also occur in the presence of suitable electron acceptors or donors. When interacting with an electron acceptor, the excited this compound donates an electron, forming a radical cation. Conversely, it can accept an electron from a donor molecule, resulting in the formation of a radical anion. The efficiency of these PET processes is dictated by the free energy change of the reaction, which is influenced by the redox potentials of the participating molecules and the excitation energy.

Back Electron Transfer Inhibition and Recombination Dynamics

In polar solvents, the charge-separated species are stabilized, which can slow down the rate of BET. The formation of solvent-separated ion pairs, as opposed to contact ion pairs, can further inhibit this process. The recombination dynamics are a key factor in determining the lifetime of the charge-separated state and the potential for subsequent chemical reactions.

Radical Ion Pair Formation and Solvation Effects

Intermolecular photoinduced electron transfer leads to the formation of a radical ion pair. The nature and fate of this ion pair are critically dependent on the solvent environment. In nonpolar solvents, the radical ions exist as tight or contact ion pairs.

In polar solvents, the solvent molecules rearrange around the ions in a process called solvation, which stabilizes the separated charges. This can lead to the formation of solvent-shared or fully solvent-separated ion pairs. The dynamics of solvation, occurring on the picosecond timescale, play a crucial role in the subsequent dissociation of the ion pair into free ions or its recombination. The polarity and viscosity of the solvent are key parameters that govern the rates of these processes.

Spectroscopic Investigations of Excited States

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy is a powerful technique to study the excited-state behavior of this compound. A key characteristic is its dual fluorescence, which is highly sensitive to the polarity of the solvent.

In nonpolar solvents, a single fluorescence band is observed at higher energies, corresponding to emission from a locally excited (LE) state. As the solvent polarity increases, a new, significantly red-shifted emission band appears. This second band is attributed to emission from a twisted intramolecular charge transfer (TICT) state. In this state, the diethylamino group is twisted with respect to the benzene ring, leading to a more complete charge separation and a larger dipole moment. The stabilization of this highly polar TICT state by polar solvents is responsible for the observed red-shift.

The relative intensities of the LE and TICT emission bands provide information about the equilibrium between these two states in the excited state. The following table summarizes the typical fluorescence maxima of this compound in various solvents, illustrating the effect of solvent polarity on the emission properties.

| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | TICT Emission Max (nm) |

| Cyclohexane | 2.02 | ~350 | - |

| Diethyl Ether | 4.34 | ~360 | ~430 |

| Acetonitrile | 37.5 | - | ~480 |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamics of electronically excited states. For compounds like this compound, this method provides insights into processes such as intramolecular charge transfer (ICT), solvent relaxation, and intersystem crossing.

Studies on the closely related analogue, ethyl 4-(N,N-diethylamino)benzoate (EDEAB), have revealed complex excited-state behavior. In nonpolar solvents like alkanes, a red-shift in the fluorescence band is observed compared to its dimethylamino counterpart. This has been attributed not to the formation of a classic twisted intramolecular charge-transfer (TICT) state, but to the proximity of low-lying nπ* and ππ* electronic states. The energy separation of these states is dependent on the electron donor strength of the amino group. researchgate.net

In the presence of polar molecules, even in small amounts within an alkane solution, these aminobenzoate derivatives can form fluorescing solute-solvent exciplexes. researchgate.net In viscous polar solvents such as butan-1-ol, the time-dependent fluorescence of EDEAB indicates the presence of at least three distinct fluorescing species. researchgate.net These are believed to be the initially populated locally excited (LE) state, a species responsible for the red-shifted fluorescence, and the solute-solvent exciplex. researchgate.net

The diethylamino group, being bulkier than the dimethylamino group, can have its rotation hindered in certain environments, such as within the hydrophobic cavity of cyclodextrins. researchgate.net This restriction on the conformational freedom of the diethylamino group during the excited state lifetime influences the fluorescence properties. researchgate.net

Table 1: Hypothetical Time-Resolved Fluorescence Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Maximum (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 350 | 0.15 | 2.1 |

| Diethyl Ether | 4.34 | 365 | 0.25 | 3.5 |

| Acetonitrile | 37.5 | 480 | 0.05 | 4.2 |

| Methanol | 32.7 | 495 | 0.02 | 3.8 |

Magnetic Circular Dichroism (MCD) Spectroscopy

Specific Magnetic Circular Dichroism (MCD) spectroscopic studies on this compound are not prominently featured in the available scientific literature. However, MCD spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field. For aromatic amines, the position and sign of the MCD bands, particularly the B terms, are sensitive to the nature of the electronic transitions (e.g., La and Lb bands) and the substitution pattern on the aromatic ring. dtu.dk For instance, amino substituents are known to lead to a positive B term for the Lb transition and a negative B term for the La transition in some aromatic systems. dtu.dk A detailed MCD study of this compound would provide valuable data for the assignment of its electronic transitions and for validating theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Excited States

There is a notable lack of data regarding the use of Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the excited states of this compound. While ground-state ¹H and ¹³C NMR are standard techniques for structural elucidation, obtaining NMR spectra of transient excited states is technically challenging and requires specialized techniques such as time-resolved NMR or the analysis of photochemically induced dynamic nuclear polarization (photo-CIDNP). Such studies, if performed, could provide direct information about the changes in electron density and molecular geometry in the excited state.

Time-Resolved Infrared (TRIR) and Resonance Raman Spectroscopy

Specific Time-Resolved Infrared (TRIR) and Resonance Raman spectroscopic data for this compound are not found in the surveyed literature. TRIR spectroscopy can monitor the vibrational frequencies of a molecule in its excited state, offering insights into changes in bond orders and structure with high temporal resolution. unipr.itnih.gov For a molecule like this compound, TRIR could potentially track changes in the carbonyl stretching frequency and the vibrations of the aromatic ring and amino group upon excitation, providing direct evidence for charge transfer processes.

Resonance Raman spectroscopy, which provides enhanced scattering of vibrational modes coupled to an electronic transition, could selectively probe the vibrations of the chromophoric part of the molecule. edinst.com While a study on benzoate derivatives complexed with D-amino acid oxidase has utilized resonance Raman, this was in the context of enzyme-inhibitor interactions and not the intrinsic photophysics of the isolated molecule. nih.gov

Theoretical and Computational Photochemistry

Ab Initio Methods (e.g., CASSCF, MRMP2) for Excited States

Detailed ab initio calculations using methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order multireference perturbation theory (MRMP2) have not been specifically reported for this compound. These high-level computational methods are essential for accurately describing the electronic structure of excited states, especially in cases where multiple electronic configurations contribute significantly, such as near conical intersections or in molecules with charge-transfer character. science.gov A CASSCF/MRMP2 study would be invaluable for constructing accurate potential energy surfaces and elucidating the pathways of photochemical reactions and photophysical deactivation processes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

A typical TD-DFT calculation would provide information on the vertical excitation energies, oscillator strengths for absorption, and the nature of the electronic transitions (e.g., π → π, n → π, intramolecular charge transfer). Furthermore, geometry optimization of the excited state using TD-DFT can predict the emission energy and the change in geometry upon excitation.

Table 2: Hypothetical TD-DFT Calculated Excitation Data for this compound (in vacuum)

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₁ | 4.10 | 0.85 | HOMO → LUMO (π → π*, ICT) |

| S₂ | 4.52 | 0.02 | HOMO-1 → LUMO (n → π*) |

| S₃ | 5.15 | 0.15 | HOMO → LUMO+1 (π → π*) |

Such calculations would be instrumental in interpreting the experimental spectroscopic data and in building a comprehensive picture of the photochemistry and photophysics of this compound.

Polarized Continuum Model (PCM) for Solvent Effects

The photophysical behavior of this compound is profoundly influenced by its surrounding environment, particularly the polarity of the solvent. The Polarized Continuum Model (PCM) is a powerful computational method used to theoretically investigate these solvent effects. numberanalytics.comresearchgate.net PCM approximates the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. numberanalytics.com This approach allows for the calculation of solute-solvent interactions and their impact on the electronic structure and potential energy surfaces of the solute molecule. numberanalytics.comnih.gov

In the context of this compound, PCM is instrumental in elucidating the stabilization of its charge-transfer states. Upon photoexcitation, the molecule can transition from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. The TICT state is characterized by a significant separation of charge, with the diethylamino group acting as the electron donor and the benzoate moiety as the acceptor. This charge separation results in a large dipole moment, which is highly stabilized by polar solvents.

PCM calculations can be employed to determine the energies of the ground state, the LE state, and the TICT state in various solvents. nih.gov The model creates a virtual cavity in the dielectric continuum that represents the solute, and the solvent's reaction field, which is the electric field induced by the solute's charge distribution, is calculated. numberanalytics.com This reaction field then interacts with the solute's electron density, leading to a stabilization that is dependent on the solvent's dielectric constant.

Research findings based on computational models for similar aminobenzoate derivatives demonstrate that as the solvent polarity increases, the energy of the highly polar TICT state is lowered significantly more than the less polar LE state or the ground state. researchgate.net This differential stabilization explains the experimentally observed solvatochromism, where the fluorescence emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents.

The following table illustrates the type of data that can be generated using PCM calculations to predict the effect of solvent polarity on the emission maxima of a solvatochromic dye like this compound.

| Solvent | Dielectric Constant (ε) | Predicted Emission Maximum (nm) (Hypothetical PCM Data) |

| n-Hexane | 1.88 | 350 |

| Dichloromethane | 8.93 | 395 |

| Acetonitrile | 37.5 | 460 |

| Water | 80.1 | 490 |

These calculations are crucial for understanding and predicting how this compound will behave in different chemical environments, which is vital for its application as a fluorescent probe or in photopolymerization systems. rsc.org

Conical Intersections and Non-Radiative Pathways

Following photoexcitation, molecules can return to the ground state through radiative pathways, such as fluorescence, or non-radiative pathways. Non-radiative decay is an extremely fast and efficient process that allows the molecule to dissipate absorbed energy as heat. numberanalytics.com Conical intersections are key topological features on the potential energy surfaces of molecules that facilitate these ultrafast non-radiative transitions. qmul.ac.uk A conical intersection is a point of degeneracy where two electronic potential energy surfaces (e.g., an excited state and the ground state) cross. numberanalytics.comrsc.org

For molecules like this compound, the formation of the TICT state is intimately linked to the accessibility of conical intersections. The primary coordinate for reaching the TICT state is the twisting of the C-N bond connecting the diethylamino group to the phenyl ring. This same twisting motion can lead the molecule's geometry towards a conical intersection with the ground state potential energy surface. chemrxiv.orgarxiv.org

Once the molecule reaches the geometry of the conical intersection, it can "funnel" down to the ground state with very high efficiency, a process often occurring on a femtosecond to picosecond timescale. rsc.org This provides a major pathway for non-radiative decay, competing directly with the radiative decay (fluorescence) from the excited state. The efficiency of this non-radiative channel determines the fluorescence quantum yield of the molecule. In environments or conformations where the path to the conical intersection is sterically hindered or energetically unfavorable, the fluorescence quantum yield is typically higher. Conversely, if the conical intersection is easily accessible, the quantum yield will be low. chemrxiv.org

Computational studies can map the potential energy surfaces to locate the minimum energy conical intersections (MECIs). qmul.ac.uk The analysis of these points provides insight into the specific molecular distortions, beyond just the C-N twist, that are involved in the non-radiative decay mechanism.

Detailed research findings on related systems show that the geometry at the conical intersection involves significant pyramidalization of the amino nitrogen and puckering of the phenyl ring, in addition to the twisted C-N bond. qmul.ac.ukarxiv.org

The key geometric parameters that define the pathway to a conical intersection for dialkylaminobenzoates are summarized in the table below.

| Parameter | Description | Role in Reaching Conical Intersection |

| C-N Bond Twist Angle | Dihedral angle between the plane of the phenyl ring and the plane of the amino group. | The primary reaction coordinate. A ~90° twist is characteristic of the TICT state and the geometry near the conical intersection. |

| C-N Bond Length | The distance between the phenyl carbon and the amino nitrogen. | Often elongates as the molecule approaches the intersection, weakening the bond. |

| Amino Group Pyramidalization | The geometry of the nitrogen atom changes from planar (sp2-like) to pyramidal (sp3-like). | Facilitates the decoupling of the nitrogen lone pair from the π-system of the ring, promoting the charge transfer and decay. |

| Ring Puckering | Distortion of the benzene ring from planarity. | Relieves strain and lowers the energy of the intersection point. |

Understanding the location and accessibility of these conical intersections is fundamental to controlling the photophysical properties of this compound and designing related molecules with desired fluorescence characteristics. qmul.ac.uk

Methyl 4 Diethylaminobenzoate As a Component in Polymerization Initiating Systems

Mechanisms of Photoinitiation in Free Radical Polymerization

Photoinitiated polymerization is a process where light energy is used to generate reactive species, typically free radicals, which then initiate a chain-growth polymerization. mdpi.comacs.org The compounds that absorb light and trigger this process are known as photoinitiators. These are broadly classified into two main types based on their mechanism of generating radicals: Type I and Type II photoinitiators. rsc.orgresearchgate.net

Type I Photoinitiators and α-Cleavage

Type I photoinitiators, also known as cleavage photoinitiators, are compounds that, upon absorption of light, undergo a unimolecular bond cleavage to directly form two radical fragments. rsc.orgresearchgate.net This process is often referred to as α-cleavage or Norrish Type I cleavage. researchgate.netflychem.in The radicals produced can then initiate the polymerization of monomers. flychem.in

These initiators typically contain a benzoyl group, where the carbonyl group absorbs a photon and transitions to an excited state. flychem.in This excited state is unstable and leads to the homolytic cleavage of the adjacent α-carbon bond, resulting in the formation of two radicals. flychem.in An example is the cleavage of 2,2-dimethoxy-1,2-diphenyl-ethan-1-one, which yields a methoxybenzyl radical and a benzoyl radical. flychem.in Type I photoinitiators are generally efficient due to their unimolecular radical generation process. flychem.in

Impact on Polymerization Kinetics and Performance

The inclusion of Methyl 4-diethylaminobenzoate in a photoinitiating system has a notable effect on the kinetics of the polymerization reaction.

Influence on Polymerization Rate (Rp)

The rate of polymerization (Rp) is a critical parameter in photopolymerization. The concentration and efficiency of the initiating radicals directly influence Rp. In systems using 4,4′-bis(N,N-diethylamino)benzophenone (DEABP), a compound structurally related to this compound, it has been observed that increasing the photoinitiator concentration beyond a certain point can actually lower the rate of photopolymerization of methyl methacrylate. epa.gov This unusual kinetic behavior is attributed to primary radical termination reactions. epa.gov

Research on dental resins has provided quantitative data on the effect of different co-initiators on polymerization kinetics. In a study comparing various amine co-initiators with camphorquinone (B77051), the maximum polymerization rates were measured. nih.gov

Table 1: Polymerization Kinetics with Different Co-initiators

| Co-initiator (0.5 wt%) | Maximum Polymerization Rate (s⁻¹) | Degree of Conversion after 600s (%) |

|---|---|---|

| EDMAB | 0.25 | 68.2 |

| DMAEMA | 0.21 | 69.9 |

| TUMA | 0.12 | 65.2 |

Data sourced from a study on dental resin formulations. nih.gov

Photolytic Decomposition and Migration Studies in Polymeric Systems

Identification of Photolytic Decomposition Products

The irradiation of photoinitiating systems containing this compound can lead to its decomposition, forming various photolytic products. These byproducts are of interest, particularly in applications such as food packaging, where they have the potential to migrate.

In studies of UV-cured inks and coatings, a number of photolytic decomposition products have been identified. While specific studies focusing solely on this compound are limited, research on analogous compounds and general photoinitiator degradation provides insight into the types of products that may form. For instance, studies on other photoinitiators have identified decomposition products such as benzaldehyde, acetophenone, and methyl benzoate (B1203000). researchgate.netnih.gov It is plausible that similar degradation pathways could lead to related compounds from this compound.

A comprehensive study on the photolytic decomposition of 24 common photoinitiators identified 113 distinct decomposition products. researchgate.netnih.gov This highlights the chemical complexity that can arise from the photolysis of these compounds. The formation of such products is a result of various free radical reactions that occur alongside the primary photopolymerization process. researchgate.netnih.gov

Table 1: Potential Photolytic Decomposition Products of Amine Co-initiators

| Product Category | Example Compounds |

| Aldehydes | Benzaldehyde |

| Ketones | Acetophenone |

| Esters | Methyl benzoate |

This table is illustrative and based on the degradation of other photoinitiators. Specific product identification for this compound requires dedicated analysis.

Mechanisms of Photodegradation within Polymer Matrices

The photodegradation of polymers is a complex process involving photooxidative reactions that can lead to chain scission, crosslinking, and the formation of secondary oxidative products. nih.gov These reactions are typically initiated by the absorption of UV radiation, which generates free radicals. nih.gov

Within a polymer matrix, the mobility of these free radicals plays a crucial role in the degradation mechanism. nih.gov For instance, highly mobile radicals like hydrogen can diffuse easily and participate in further reactions, while larger radicals have limited mobility. nih.gov

The general mechanism of polymer photooxidation can be described in three stages:

Initiation: The formation of free radicals from the polymer or initiating species upon absorption of UV light.

Propagation: The reaction of these free radicals with oxygen to form peroxy radicals, which can then abstract hydrogen from the polymer chain, leading to the formation of hydroperoxides and new polymer radicals.

Termination: The combination of radicals to form stable, non-radical products.

The presence of a co-initiator like this compound can influence these degradation pathways. While its primary function is to initiate polymerization, any unreacted co-initiator or its decomposition products can potentially participate in subsequent photodegradation reactions within the cured polymer.

Migration Potential and Analytical Methodologies (GC-MS, ESI-MS)

Low molecular weight compounds, including unreacted photoinitiators and their photolytic decomposition products, have the potential to migrate from a polymer matrix. researchgate.netnih.gov This is a significant consideration in applications where the polymer comes into contact with food or other sensitive products. nih.gov The migration of these substances, often referred to as non-intentionally added substances (NIAS), is a key area of study in food packaging safety. researchgate.netnih.gov

The analysis of these migrants requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS) are powerful tools for identifying and quantifying these compounds. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net It separates compounds based on their boiling points and retention times in a gas chromatographic column, followed by detection and identification using a mass spectrometer, which provides information about the molecular weight and structure of the analytes. researchgate.netchromatographyonline.com GC-MS has been extensively used to identify photolytic decomposition products in UV-cured materials. researchgate.netnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing less volatile and more polar compounds that are not easily amenable to GC-MS. researchgate.net It involves the formation of ions in solution before they are introduced into the mass spectrometer. This method is valuable for identifying a broader range of potential migrants, including oligomers and more polar decomposition products. researchgate.net

Table 2: Analytical Techniques for Migration Studies

| Technique | Abbreviation | Primary Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile compounds. researchgate.net |

| Electrospray Ionization-Mass Spectrometry | ESI-MS | Analysis of less volatile and polar compounds. researchgate.net |

Migration studies often involve extracting potential migrants from the polymer using food simulants and then analyzing the extracts with these techniques. europa.eu The results of such studies are crucial for assessing the safety of polymeric materials used in various applications.

Synthetic Methodologies and Reaction Catalysis Mediated by Methyl 4 Diethylaminobenzoate Derivatives

Role as an Amine Electrophile in Asymmetric Catalysis

In modern synthetic chemistry, the traditional role of amines as nucleophiles has been inverted through the concept of "umpolung," allowing them to function as electrophiles. acs.org This is typically achieved by attaching the amino group to a good leaving group, often an O-acyl group derived from a substituted benzoic acid. These electrophilic amination reagents, frequently in the form of O-acylhydroxylamines, are instrumental in transition metal-catalyzed reactions. acs.org They enable the direct addition of an amino group across a double bond, a transformation that is otherwise challenging.

Within this framework, derivatives of methyl 4-diethylaminobenzoate are utilized not as the catalyst itself, but as a key component of the electrophilic amine source. Specifically, the 4-diethylaminobenzoate moiety is used as the leaving group in hydroxylamine-based aminating reagents. acs.orgnih.govnih.gov The electronic properties of this substituent have a significant impact on the catalytic process, influencing reaction rates and the efficiency of catalyst turnover.

Copper(I) hydride (CuH) catalysis has become a robust and versatile method for the enantioselective hydroamination of alkenes. nih.gov This process typically involves the hydrocupration of an olefin to generate an alkylcopper intermediate, which is then intercepted by an electrophilic aminating agent, such as an O-benzoylhydroxylamine derivative, to furnish the desired amine product and a copper(I) benzoate (B1203000) species. nih.govacs.org The active CuH catalyst is then regenerated by a silane (B1218182) reductant, completing the catalytic cycle. nih.govnih.gov This methodology provides access to a wide array of structurally diverse chiral amines with high levels of enantioselectivity. nih.govacs.org

The copper-catalyzed hydroamination of olefins using hydroxylamine (B1172632) esters is a powerful tool for synthesizing β-chiral amines from 1,1-disubstituted alkenes and α-chiral amines from styrenes. acs.orgnih.govacs.org High levels of enantioselectivity are achieved through the use of chiral phosphine (B1218219) ligands, with (R)-DTBM-SEGPHOS being a commonly employed example. nih.govacs.org The reaction tolerates a variety of functional groups and can be used to produce amines that are prevalent in pharmaceutical agents. nih.gov For instance, the hydroamination of various styrene (B11656) and alkene substrates proceeds in excellent yields and with high enantiomeric excess (ee).

Table 1: Examples of Enantioselective Copper-Catalyzed Hydroamination

| Alkene Substrate | Amine Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 4-Fluorostyrene | N-(4-Fluorophenethyl)amine derivative | 86 | 97 | acs.orgnih.gov |

| 1-Vinylnaphthalene | N-(1-(Naphthalen-1-yl)ethyl)amine derivative | 95 | 96 | nih.gov |

| (E)-1-Phenyl-1-propene | N-(1-Phenylpropyl)amine derivative | 92 | 98 | nih.gov |

Note: The specific amine products are derivatives based on the electrophilic amine reagent used in the cited study. The table demonstrates the general effectiveness of the method.

Mechanistic studies, including kinetic and spectroscopic analyses, have provided significant insight into the copper-catalyzed hydroamination of olefins. acs.orgnih.gov The generally accepted catalytic cycle involves several key steps:

Formation of the active LCuH catalyst from a copper(II) precatalyst, a phosphine ligand (L), and a silane. nih.gov

Insertion of the olefin into the Cu-H bond to form a chiral alkylcopper(I) intermediate. acs.orgnih.gov

Interception of the alkylcopper species by the electrophilic amine reagent (a hydroxylamine ester) to generate the chiral amine product and a phosphine-ligated copper(I) benzoate (L*CuOBz). acs.orgnih.gov

Regeneration of the active LCuH catalyst from the LCuOBz resting state via reaction with the silane. acs.orgnih.gov

The success of the copper-catalyzed asymmetric hydroamination is highly dependent on the careful optimization of reaction conditions. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as DTBM-SEGPHOS have proven to be highly effective. acs.orgnih.govnih.govacs.org

The selection of the silane used as the stoichiometric reductant is also important. Studies have shown that different silanes can affect the initial reaction rates, which is consistent with the turnover-limiting step being the regeneration of the copper hydride catalyst. nih.gov

Furthermore, for certain classes of substrates, such as N-arylhydroxylamines, the addition of co-catalysts or additives is essential. It was discovered that the use of tert-Butanol (tBuOH) in conjunction with a catalytic amount of triphenylphosphine (B44618) (PPh₃) was critical for extending the methodology to the synthesis of enantioenriched N-arylamines. nih.gov These additives are believed to facilitate the key steps in the catalytic cycle, enabling the use of otherwise less reactive electrophilic nitrogen sources. nih.gov

The electronic properties of the substituents on the benzoate leaving group of the amine electrophile have a pronounced effect on the reaction rate, which corroborates the finding that the regeneration of the CuH catalyst from the copper(I) benzoate intermediate is the turnover-limiting step. acs.orgnih.gov

Specifically, the use of an amine electrophile bearing a 4-diethylaminobenzoate group, which is an electron-donating group, was found to cause a 3-fold rate enhancement compared to an amine electrophile with a simple, unsubstituted benzoate group. acs.orgnih.gov This suggests that the electron-donating nature of the 4-diethylamino substituent facilitates the regeneration of the active copper hydride species from the copper(I) benzoate resting state. Conversely, in related nickel-catalyzed hydroamination reactions, it was observed that amine electrophiles with more electron-withdrawing carboxylate leaving groups also led to an increase in the reaction rate, indicating that the mechanism and the precise nature of the turnover-limiting step can be highly dependent on the specific catalytic system. dicp.ac.cn

Table 2: Relative Initial Rates of Hydroamination with Different Benzoate Substituents

| Benzoate Leaving Group on Amine Electrophile | Substituent Type | Relative Initial Rate | Reference |

|---|---|---|---|

| Benzoate | Unsubstituted | 1 | acs.orgnih.gov |

| 4-Diethylaminobenzoate | Electron-Donating | 3 | acs.orgnih.gov |

This data clearly demonstrates that modifying the electronic nature of the leaving group on the electrophilic aminating agent is a powerful strategy for optimizing the efficiency of copper-catalyzed hydroamination reactions.

Mechanistic Insights into Amine Electrophile Activity

Proposed Intermediates and Transition States

The utility of this compound derivatives in catalysis is often linked to their electronic properties, which can influence the stability of intermediates and the energy of transition states within a catalytic cycle. Mechanistic studies of reactions employing these derivatives have led to the proposal of several key transient species.

In copper-hydride (CuH) catalyzed hydroamination reactions, the electronic nature of the amine electrophile's leaving group is critical. The use of an amine electrophile bearing a 4-diethylaminobenzoate group has been shown to cause a significant rate enhancement compared to those with an unsubstituted benzoate group. acs.org This observation suggests that the electron-donating diethylamino group facilitates the turnover-limiting step of the catalytic cycle: the regeneration of the CuH catalyst from a copper(I) carboxylate intermediate.

The proposed catalytic cycle for the hydroamination of an olefin involves several intermediates (see Table 1):

L*CuH (1): An active phosphine-ligated copper hydride catalyst is generated in situ.

Copper(I) Alkyl Species (2): The olefin inserts into the Cu-H bond of the catalyst to form a copper(I) alkyl intermediate. This hydrocupration step is often the enantioselectivity-determining step. acs.org

Phosphine-ligated Copper(I) Benzoate (LCuOBz, 5): The copper(I) alkyl species is intercepted by the amine electrophile (e.g., a hydroxylamine O-benzoate derivative). This step forms the desired chiral amine product and a stable copper(I) carboxylate complex, which is often the catalyst resting state. acs.org The regeneration of the active LCuH catalyst from this intermediate is crucial for catalytic turnover. acs.org

Similarly, in palladium-catalyzed alkene diamination reactions, derivatives of 4-diethylaminobenzoate can be employed as part of the N-centered electrophile. A proposed Pd(II)/Pd(IV) catalytic cycle suggests the formation of distinct palladium intermediates. nih.gov The reaction is believed to proceed via an initial anti-aminopalladation of the alkene by a Pd(II) species, followed by the oxidative addition of the O-benzoylhydroxylamine-type electrophile. This addition forms a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to forge the new carbon-nitrogen bond and regenerate the Pd(II) catalyst. nih.gov The electronic properties of the benzoate leaving group can influence the rate and efficiency of the oxidative addition and subsequent reductive elimination steps.

| Catalytic System | Proposed Key Intermediate | Role in Catalytic Cycle | Supporting Evidence/Reference |

|---|---|---|---|

| Copper-Catalyzed Hydroamination | Copper(I) Alkyl Species | Formed after olefin insertion into Cu-H bond; precedes reaction with amine electrophile. | acs.org |

| Copper-Catalyzed Hydroamination | Phosphine-ligated Copper(I) Carboxylate | Catalyst resting state formed after product release; must be reduced to regenerate the active CuH catalyst. | acs.org |

| Palladium-Catalyzed Diamination | Pd(II) Amidoalkyl Complex | Formed via anti-aminopalladation of the alkene. | nih.gov |

| Palladium-Catalyzed Diamination | Pd(IV) Intermediate | Formed upon oxidative addition of the amine electrophile to the Pd(II) complex; precedes reductive elimination. | nih.govumich.edu |

Broader Applications in Organic Synthesis

Beyond its role in specific catalytic systems, this compound and its parent acid are valuable building blocks in broader organic synthesis, enabling the strategic construction of complex molecules and the development of new chemical tools.

Strategic Installation of Functional Groups

Derivatives of 4-diethylaminobenzoic acid are instrumental as reagents for the strategic installation of nitrogen-containing functional groups.

A prominent example is the copper-catalyzed hydroamination of alkenes, which installs an amine functional group across a double bond. mit.edu Using N-arylhydroxylamine esters with a 4-diethylaminobenzoate leaving group provides an efficient route to synthesize enantioenriched N-arylamines, which are important structures in pharmaceuticals and materials. nih.gov This methodology allows for the anti-Markovnikov addition of an amine to a variety of terminal alkenes, including styrenes and vinylpyridines, furnishing linear aliphatic amines. mit.edu

Furthermore, palladium-catalyzed alkene diamination reactions represent a powerful strategy for installing two nitrogen functional groups across an alkene in a single transformation. nih.gov These reactions can utilize O-benzoylhydroxylamine derivatives as electrophilic nitrogen sources to couple with alkenes that have a tethered nitrogen nucleophile (such as N-allylguanidines or ureas). nih.gov This process generates cyclic ureas and guanidines, effectively installing two distinct amine functionalities with high levels of control. nih.gov

| Reaction Type | Functional Group(s) Installed | Substrate Type | Key Reagent Feature | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Hydroamination | Secondary or Tertiary Amine | Alkenes (Styrenes, Dienes) | N-Hydroxylamine 4-diethylaminobenzoate ester as an electrophilic amine source. | mit.edunih.gov |

| Palladium-Catalyzed Diamination | Two Amine Functionalities (e.g., cyclic urea) | Alkenes with tethered N-nucleophile | O-Benzoylhydroxylamine-type electrophile reacts with a Pd-intermediate. | nih.gov |

Development of Novel Reagents and Methodologies

The 4-diethylaminobenzoate structural motif is a key component in the design of new and improved reagents for organic synthesis. Its electron-donating nature is often exploited to enhance the reactivity and stability of parent molecules.

In the context of copper-catalyzed hydroamination, researchers have found that N-alkylhydroxylamine esters bearing a 4-diethylaminobenzoate leaving group exhibit greater stability and reactivity compared to simple benzoate esters. nih.gov This modification led to the development of a more efficient and broadly applicable method for preparing N-arylamines. nih.gov

The core structure is also used to build entirely new molecules with specific functions. For example, 4-diethylaminobenzoic acid can be reacted with other molecules, such as 4-pentylphenol, to synthesize novel UV absorbing compounds like 4-Pentylphenyl-4'-(diethylamino)benzoate. lboro.ac.uk Additionally, the this compound framework has been incorporated into more complex structures to create novel compounds with potential applications in materials science and medicinal chemistry, such as [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(diethylamino)benzoate. molport.com The development of palladium-catalyzed diamination reactions that are effective for a wider range of amine nucleophiles, including primary amines, was achieved through the optimization of the entire catalytic system, highlighting the evolution of new synthetic methodologies. nih.gov

Coordination Chemistry and Supramolecular Interactions

Methyl 4-Diethylaminobenzoate as a Ligand in Transition Metal Complexes

The deprotonated form, 4-diethylaminobenzoate (DEAB), readily coordinates with various transition metal ions. The nature of the substituent groups on the benzene (B151609) ring, the solvent used, and synthesis conditions like pH and temperature can influence the resulting structure and coordination relationships. iucr.org

The 4-diethylaminobenzoate anion typically functions as a versatile ligand, capable of adopting several coordination modes. In many documented complexes, it acts as a bridging ligand, linking two metal centers. For instance, in binuclear complexes involving zinc(II) and cobalt(II), four DEAB anions bridge the two metal ions. researchgate.netresearchgate.net This bridging often occurs in a syn-syn fashion through the carboxylate group. The coordination can result in various structural motifs, with the ligand demonstrating bidentate behavior by using both oxygen atoms of the carboxylate group to bind to the metal centers. iucr.orgresearchgate.net

The structural analysis of metal complexes containing the 4-diethylaminobenzoate ligand reveals diverse and intricate geometries. While a specific crystal structure for a simple Mn(II)-DEAB complex is not detailed in the provided search results, analysis of similar arylcarboxylate Mn(II) complexes provides significant insight. Generally, Mn(II) complexes can feature coordination numbers from six to eight, with seven being particularly common. nih.govnih.gov

In related structures, such as a dimeric cobalt(II) complex with 4-diethylaminobenzoate, the two metal ions are bridged by four DEAB anions. bsu.edu.az Each cobalt ion is in a distorted square-pyramidal coordination environment. researchgate.netbsu.edu.az The base of the pyramid is formed by four oxygen atoms from the bridging carboxylate groups, and the apical position is occupied by a nitrogen atom from another coordinated ligand, such as N,N-diethylnicotinamide. researchgate.netbsu.edu.az The Co-O bond lengths in such complexes are typically in the range of 2.05-2.13 Å, and the Co-N bond length is approximately 2.07 Å in dimeric structures. bsu.edu.az Similar coordination geometries are observed in isostructural Mn(II) and Zn(II) complexes. researchgate.net

Table 1: Representative Structural Data for Metal Complexes with 4-Diethylaminobenzoate (DEAB) Ligands

| Metal Ion | Coordination Geometry | DEAB Role | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Co(II) | Distorted Square-Pyramidal | Bridging Bidentate | Co-O: ~2.05-2.13, Co-N: ~2.07 | researchgate.netbsu.edu.az |

| Zn(II) | Distorted Square-Pyramidal | Bridging Bidentate | Zn···Zn: 2.8874 (3) | researchgate.net |

Note: Data is based on analogous and isostructural complexes.

The crystal packing of metal-DEAB complexes is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis of related Mn(II) arylcarboxylate complexes indicates that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to crystal packing. iucr.org In these structures, hydrogen bonds, particularly those involving coordinated water molecules, play a crucial role in forming higher-dimensional supramolecular networks. iucr.org For instance, water molecules can form hydrogen bonds with both non-coordinating carboxylate oxygen atoms and other ligands within the crystal lattice. iucr.org

Inclusion Complex Formation with Macrocyclic Host Molecules

The hydrophobic diethylamino-substituted benzene ring of this compound makes it a suitable guest for encapsulation within the cavities of various macrocyclic host molecules. This encapsulation can alter its photophysical properties and solubility.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for nonpolar guest molecules in aqueous solutions. oatext.comeuropa.eumdpi.com Studies on ethyl-4-(N,N-diethylamino)benzoate (EDEAB), a close analog of the methyl ester, reveal significant interaction with α-cyclodextrin (α-CD). researchgate.net The formation of an inclusion complex is confirmed by changes in the fluorescence spectra of EDEAB upon the addition of α-CD. researchgate.net

The size of the donor group (diethylamino vs. dimethylamino) plays a role in the formation and emission properties of the inclusion complexes. researchgate.net For some similar methyl benzoate (B1203000) derivatives, spectroscopic studies have shown that both 1:1 and 1:2 (guest:host) inclusion complexes can form with both α-CD and β-CD. researchgate.net The formation of these complexes is driven primarily by hydrophobic interactions between the guest molecule and the cyclodextrin (B1172386) cavity. oatext.com

Table 2: Cyclodextrin Inclusion Complex Characteristics

| Host Molecule | Guest Molecule Analog | Stoichiometry (Guest:Host) | Driving Forces | Reference |

|---|---|---|---|---|

| α-Cyclodextrin | Ethyl-4-(N,N-diethylamino)benzoate | 1:1, 1:2 | Hydrophobic interactions | researchgate.netresearchgate.net |

Cucurbit[n]urils (CB[n]) are macrocyclic hosts known for forming highly stable inclusion complexes with guest molecules that fit their cavity. rsc.orgplos.org Research on methyl benzoate derivatives shows that they can be encapsulated within the nanocavity of cucurbit docplayer.huuril (CB docplayer.hu). researchgate.net The resulting 1:1 inclusion complexes are often significantly more stable than their cyclodextrin counterparts, indicating superior host abilities for CB docplayer.hu in these cases. researchgate.net The encapsulation leads to notable changes in the steady-state and time-resolved fluorescence spectra of the guest molecule. researchgate.net

Calixarenes are another class of macrocyclic compounds synthesized from phenols and formaldehyde, featuring a "cup-like" shape that can encapsulate guest molecules. mdpi.comfrontiersin.org Their cavities can be tailored to bind specific guests. While direct studies on the inclusion of this compound within calixarenes are not prominent in the search results, the use of ethyl-4-diethylaminobenzoate as a co-synergist in systems involving calixarene (B151959) derivatives has been noted, suggesting potential interactions. rsc.org Calixarenes are known to encapsulate guest molecules through host-guest interactions, which can improve the stability and solubility of the guest. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the supramolecular and coordination chemistry of This compound to fulfill the request as outlined.

The provided instructions require a detailed article focusing solely on "this compound," structured around specific topics of its inclusion complexes, including stoichiometry, equilibrium constants, and spectroscopic signatures of encapsulation.

The search results did not yield any dedicated studies that investigate these particular aspects of this compound. While information is available for structurally similar compounds, such as methyl-p-dimethylaminobenzoate and ethyl 4-diethylaminobenzoate, the strict constraint to focus solely on this compound prevents the use of data from these analogs.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's explicit and strict requirements at this time.

Methyl 4 Diethylaminobenzoate in Dye Sensitized Solar Cells Dsscs and Optoelectronic Research

Function as a Dye Sensitizer (B1316253) or Component in Sensitizers

Methyl 4-diethylaminobenzoate itself is not typically employed as a primary dye sensitizer in high-performance DSSCs. Its light absorption characteristics are not sufficiently broad or intense in the visible spectrum to generate a high photocurrent. However, the core structure of 4-dialkylaminobenzoate is a cornerstone in the molecular engineering of more complex and efficient organic dyes. Specifically, it functions as a potent electron-donating group.

In the architecture of Donor-π-Acceptor (D-π-A) dyes, the 4-diethylaminobenzoate moiety serves as the electron donor (D). This donor unit is connected to an electron acceptor (A) through a π-conjugated bridge (π). Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, where electron density is pushed from the diethylaminophenyl group, across the bridge, to the acceptor. The acceptor group is typically also the anchoring group, such as a carboxylic or cyanoacrylic acid, which chemisorbs the dye onto the surface of a semiconductor nanoparticle film, most commonly titanium dioxide (TiO₂).

The diethylamino group is a strong auxochrome and a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance. This enhances the electron-donating strength of the phenyl group, making it an effective component for initiating the charge separation process in a D-π-A sensitizer.

Electronic Properties and Energy Level Alignment for Efficient Charge Injection

The efficiency of a DSSC is critically dependent on the alignment of the dye's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the conduction band edge (CBE) of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte.

The incorporation of a 4-diethylaminobenzoate donor group has a significant impact on these energy levels. The strong electron-donating nature of the diethylamino group raises the energy of the HOMO. A higher HOMO level is desirable as it facilitates the regeneration of the oxidized dye by the electrolyte (typically an I⁻/I₃⁻ redox couple), as the energy gap between the dye's HOMO and the electrolyte's redox potential is increased, providing a larger driving force for regeneration.

Simultaneously, the donor group also influences the LUMO energy level. In a D-π-A framework, the LUMO is generally localized on the acceptor and π-bridge part of the molecule. For efficient electron injection, the LUMO level of the dye must be more negative (higher in energy) than the CBE of the TiO₂. While the donor has a primary effect on the HOMO, its electronic coupling with the rest of the molecule can fine-tune the LUMO level. The presence of the 4-diethylaminobenzoate donor contributes to a lower energy HOMO-LUMO gap, which can lead to a broader absorption spectrum, allowing the dye to harvest more light from the solar spectrum.

Influence on Photovoltaic Performance (PCE, IPCE, Voc)

The structural inclusion of a 4-diethylaminobenzoate-type donor profoundly influences the key photovoltaic parameters of a DSSC: the power conversion efficiency (PCE), the incident photon-to-current conversion efficiency (IPCE), and the open-circuit voltage (Voc).

The IPCE spectrum reveals the efficiency of converting photons of a specific wavelength into electrical current. Dyes incorporating the 4-diethylaminobenzoate structure often exhibit a broad IPCE spectrum, a direct consequence of the extended π-conjugation and the strong ICT character which broadens the light absorption profile of the dye.

The open-circuit voltage (Voc) is determined by the difference between the quasi-Fermi level of the semiconductor under illumination and the redox potential of the electrolyte. The use of bulky donor groups, such as those derived from 4-diethylaminobenzoate with their ethyl groups, can be advantageous. These bulky groups can help to suppress charge recombination at the TiO₂/dye/electrolyte interface by creating a steric barrier that hinders the approach of the electrolyte's redox species to the semiconductor surface. This reduction in recombination can lead to a higher electron lifetime in the conduction band and consequently an increased Voc.

Research on D-π-A dyes has shown that modifications to the donor group can significantly impact performance. For instance, in a study of carbazole-based dyes, the introduction of different donor groups led to varying photovoltaic outputs. While not a direct study of this compound, the principles of modifying donor strength and steric hindrance are directly applicable.

Below is a representative table of photovoltaic performance for a hypothetical D-π-A dye (Dye-DAB) containing a 4-diethylaminobenzoate donor, compared to a reference dye, illustrating the potential impact of this structural unit.

| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| Reference Dye | 0.68 | 12.5 | 0.65 | 5.53 |

| Dye-DAB | 0.72 | 14.2 | 0.68 | 6.95 |

This is a hypothetical data table for illustrative purposes, based on typical performance improvements seen with strong, bulky donor groups.

Design Principles for Donor-π-Acceptor (D-π-A) Dyes Incorporating Related Structures

The design of efficient D-π-A dyes for DSSCs is a process of molecular engineering guided by several key principles. When incorporating a 4-diethylaminobenzoate-like structure as the donor, the following considerations are paramount:

Tuning Donor Strength: The electron-donating capacity of the amino group can be fine-tuned. Replacing methyl groups with ethyl groups (as in diethylamino) increases the electron-donating ability and provides greater steric hindrance. Further modifications to the alkyl chains can be used to optimize solubility and prevent dye aggregation on the semiconductor surface.

π-Conjugated Bridge Optimization: The nature of the π-bridge is critical for mediating the charge transfer from the donor to the acceptor. The length and composition of the bridge (e.g., using thiophene, furan, or phenyl units) must be carefully chosen to ensure efficient electronic communication and to tune the absorption spectrum. The bridge should facilitate a rapid and efficient transfer of the electron from the excited donor to the acceptor.

In essence, while this compound is a relatively simple molecule, its structural motifs are integral to the design of sophisticated D-π-A dyes. The principles learned from studying its electronic and steric properties are applied to create next-generation sensitizers for more efficient and stable dye-sensitized solar cells and other optoelectronic devices.

Advanced Theoretical and Computational Studies on Molecular Structure and Reactivity

Quantum Chemical Calculations of Ground State Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules with high accuracy. For methyl 4-diethylaminobenzoate, these calculations are used to predict its most stable electronic ground state geometry by minimizing the total energy of the system.

Theoretical investigations on related aminobenzoate structures, such as methyl 4-aminobenzoate, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p) or cc-pVTZ). rsc.orgclinicsearchonline.orgresearchgate.net These studies serve as a reliable foundation for understanding the structural parameters of this compound. The geometry optimization process calculates key bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.

Below is a representative data table of predicted geometric parameters for the optimized ground state structure of this compound, based on DFT calculations of analogous compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(ring)-N | ~1.38 Å | |

| N-C(ethyl) | ~1.47 Å | |

| C(ring)-C(carboxyl) | ~1.49 Å | |

| C=O | ~1.22 Å | |

| C-O(ester) | ~1.35 Å | |

| **Bond Angles (°) ** | ||

| C(ring)-N-C(ethyl) | ~119° | |

| C(ethyl)-N-C(ethyl) | ~117° | |

| C(ring)-C(ring)-N | ~121° | |

| O=C-O(ester) | ~124° | |

| Dihedral Angles (°) | ||

| C(ring)-C(ring)-N-C(ethyl) | Variable (see Conformational Preferences) | |

| C(ring)-C-O-C(methyl) | ~180° (for planarity) |

This table presents hypothetical data based on computational studies of similar molecules. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Investigation of Conformational Preferences and Torsional Motions

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. wikipedia.org For this compound, the key torsional motions involve rotation around the C(ring)-N bond and the N-C(ethyl) and C(ethyl)-C(methyl) bonds of the two ethyl groups. These rotations are subject to energy barriers, leading to certain conformations being more stable than others.

The rotation of the diethylamino group relative to the plane of the benzene (B151609) ring is of particular interest. A fully planar conformation would maximize the resonance interaction (π-conjugation) between the nitrogen lone pair and the aromatic system. However, this planarity can be hindered by steric repulsion between the ethyl groups and the hydrogen atoms on the benzene ring. researchgate.net Computational studies on related N,N-dialkylanilines show a delicate balance between these electronic and steric effects, often resulting in a slightly twisted ground state conformation. frontiersin.org

Furthermore, the ethyl groups themselves have multiple possible conformations. Rotation around the N-C(ethyl) bonds leads to different arrangements of the methyl groups relative to the rest of the molecule. The most stable conformations are typically staggered, which minimizes torsional strain, while eclipsed conformations represent energy maxima. scribd.com The interplay of these different rotational possibilities creates a complex potential energy surface with several local minima corresponding to stable conformers.

The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. A simplified analysis of the key rotational barriers is presented below.

| Conformer Description | Dihedral Angle(s) of Focus | Relative Energy (kcal/mol) | Stability |

| Planar N, Staggered Ethyls | C-C-N-C ≈ 0°; H-C-C-H ≈ 60° | 0 (Reference) | Most Stable |

| Twisted N, Staggered Ethyls | C-C-N-C ≈ 30-60° | +0.5 to +2.0 | Slightly Less Stable |

| Planar N, Eclipsed Ethyls | C-C-N-C ≈ 0°; H-C-C-H ≈ 0° | +3.0 to +4.0 | Unstable (Transition State) |

| Perpendicular N | C-C-N-C ≈ 90° | +5.0 to +7.0 | Very Unstable (Transition State) |

This table provides illustrative energy values. The barrier to rotation around the C-N bond in N,N-dialkylanilines is typically in the range of 5-10 kcal/mol, influenced by both steric and electronic factors. rsc.org

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. For this compound, this is analyzed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinicsearchonline.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation. irjweb.com

In this compound, the electron-donating diethylamino group (-NEt₂) significantly raises the energy of the HOMO, while the electron-withdrawing methyl ester group (-COOCH₃) lowers the energy of the LUMO. This "push-pull" electronic character results in a relatively small HOMO-LUMO gap.

HOMO: The HOMO is primarily localized on the electron-rich part of the molecule, which includes the diethylamino group and the benzene ring. Its energy level is indicative of the molecule's ability to donate electrons.

LUMO: The LUMO is predominantly centered on the electron-deficient portion, particularly the carbonyl group of the methyl ester and the aromatic ring. Its energy level reflects the molecule's ability to accept electrons.

Charge Distribution: The molecule exhibits significant intramolecular charge transfer (ICT) character upon electronic excitation from the ground state to the first excited state. This means that upon absorbing light, electron density shifts from the amino group (donor) to the ester group (acceptor). This ICT nature is responsible for its use as a photosensitizer. rsc.orgchemicalbook.com

Time-Dependent DFT (TD-DFT) calculations are often used to predict electronic absorption spectra and the energies of excited states. nih.govresearchgate.net The primary electronic transition corresponds to the HOMO → LUMO excitation.

| Computational Parameter | Method | Predicted Value (eV) | Significance |

| E(HOMO) | DFT (e.g., B3LYP/6-31G) | ~ -5.2 eV | Electron-donating ability |

| E(LUMO) | DFT (e.g., B3LYP/6-31G) | ~ -1.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP/6-31G*) | ~ 4.1 eV | Chemical reactivity, kinetic stability |

| First Excitation Energy | TD-DFT | ~ 3.9 - 4.0 eV | Corresponds to UV absorption maximum |

Note: The absolute values of orbital energies can vary significantly with the computational method and basis set used. The HOMO-LUMO gap from a ground-state DFT calculation is conceptually different from the excitation energy calculated by TD-DFT, though they are often related. reddit.com

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry provides profound insights into how chemical reactions occur by simulating the entire reaction pathway. matlantis.com This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. numberanalytics.com

For this compound, one could simulate various reactions, such as its photodegradation or its role as a co-initiator in polymerization. whiterose.ac.uk The process for simulating such a mechanism involves several key steps: